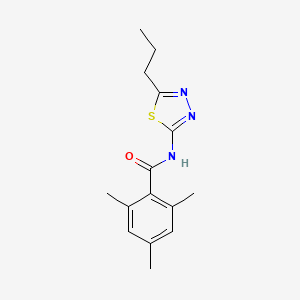![molecular formula C12H11N3O3S B2420919 N-[4-(4-ニトロフェニル)-1,3-チアゾール-2-イル]プロパンアミド CAS No. 313553-37-6](/img/structure/B2420919.png)
N-[4-(4-ニトロフェニル)-1,3-チアゾール-2-イル]プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a propanamide moiety attached to the thiazole ring
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
作用機序
Target of Action
The primary target of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is the CTP Synthetase PyrG . This enzyme is essential in Mycobacterium tuberculosis and represents a potential drug target .
Mode of Action
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide, also known as N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]propanamide, acts by inhibiting the CTP Synthetase PyrG . This inhibition leads to the killing of both growing and dormant mycobacteria .
Biochemical Pathways
The compound affects the biochemical pathway involving the CTP Synthetase PyrG . By inhibiting this enzyme, the compound disrupts the synthesis of CTP, a critical component of RNA and DNA, thereby inhibiting the growth and survival of the bacteria .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target within the bacterial cells .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. By inhibiting the CTP Synthetase PyrG, the compound prevents the bacteria from synthesizing necessary components of their RNA and DNA, leading to their death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with propanoyl chloride to yield N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-amino derivative of the compound.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Oxidation: Oxidized thiazole derivatives.
類似化合物との比較
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
1,3,4-thiadiazole derivatives: Studied for their antimicrobial and anticancer properties.
Uniqueness
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of both a nitrophenyl group and a propanamide moiety, which may contribute to its distinct biological activities. The combination of these functional groups in the thiazole ring structure provides a versatile scaffold for the development of new therapeutic agents.
特性
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-2-11(16)14-12-13-10(7-19-12)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIVGHPSHOYPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide](/img/structure/B2420837.png)




![1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2420847.png)
![Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate](/img/structure/B2420848.png)
![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2420850.png)

![(Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B2420853.png)
![[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride](/img/structure/B2420854.png)



